4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester
Description
Chemical Identity: 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester (CAS: 1089330-74-4) is a fluorinated aromatic ester with the molecular formula C₁₅H₁₂F₃NO₂ and a molar mass of 295.26 g/mol . Its structure features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position, linked to an ethyl benzoate moiety.
Applications:
This compound is categorized as a trifluoromethylation agent used in pharmaceutical and agrochemical research. The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug design .
Safety:
Classified as an irritant, it requires careful handling during synthesis and application .
Properties
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-14(20)11-5-3-10(4-6-11)13-8-7-12(9-19-13)15(16,17)18/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEECKPAOETZACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridinyl-benzoic Acid Intermediate
Though direct synthesis routes for the exact compound are sparse, related synthetic approaches for similar heteroaryl benzoic acid esters provide a blueprint:
Palladium-catalyzed cross-coupling reaction : A Suzuki or Stille coupling between a 5-trifluoromethyl-2-halopyridine and a 4-substituted benzoic acid derivative or its ester is a common strategy. This method allows selective formation of the C-C bond linking the pyridine ring and the benzoic acid moiety.
Condensation reactions : Some patented processes describe condensation of amino-substituted benzoates with pyridine derivatives under basic or acidic conditions to form the heteroaryl linkage.
Protection and deprotection steps : When sensitive functional groups are present, protecting groups (e.g., sulfonyl or acetyl groups) are employed to improve selectivity and reduce side reactions.
Esterification to Form the Ethyl Ester
The carboxylic acid intermediate is typically esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or via activation with coupling agents.
Alternative methods include direct coupling using carbonyldiimidazole (CDI) or carbodiimide reagents (e.g., EDC, DCC) with ethanol to form the ethyl ester under mild conditions.
Improved Industrial Process Based on Patent WO 2015/087343 A2
A highly relevant and detailed industrially feasible process for preparing related trifluoromethyl-substituted pyridinyl-benzoate esters and their derivatives (notably nilotinib intermediates) is described in patent WO 2015/087343 A2. This process offers insights into the preparation of similar compounds with the following key features:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of amino-substituted benzoate nitrate salt | Reaction of alkyl-3-amino-4-methylbenzoate with cyanamide and sodium nitrate in ethanol at 80-85°C for 6 hours | Forms intermediate nitrate salt efficiently |
| 2 | Condensation with dimethylamino-pyridinyl ketone | Reaction in high boiling alcohol solvent (e.g., n-butanol) with base (NaOH) at reflux (120-125°C) for 5-16 hours | Ester intermediate formed; one-pot process possible |
| 3 | Hydrolysis of ester to carboxylic acid | Hydrolysis with NaOH at reflux, neutralization with HCl to precipitate acid | Avoids multiple extractions, reduces time |
| 4 | Coupling with trifluoromethyl-substituted amine | Reaction with 5-trifluoromethyl-3-[4-methyl-H1-imidazolyl]aniline using carbonyldiimidazole (CDI) and imidazole hydrochloride in N-methyl pyrrolidin-2-one at 95-105°C for 24 hours | High yield and purity; additive improves reaction rate |
| 5 | Isolation and purification | Addition of NaOH to precipitate product, filtration, washing with water and acetone | High purity (>99%), minimal impurities |
This process highlights the use of carbonyldiimidazole (CDI) as a coupling agent and imidazole hydrochloride as an additive to enhance coupling efficiency and product purity. The use of high boiling solvents like N-methyl pyrrolidin-2-one facilitates the reaction and isolation steps.
Reaction Conditions and Optimization
| Parameter | Range | Preferred Conditions | Impact on Yield/Purity |
|---|---|---|---|
| Coupling agent | CDI, EDC, DCC, carbonyl-di(l,2,4-triazole) | CDI preferred | CDI + imidazole hydrochloride improves conversion and purity |
| Additive | Hydroxybenzotriazole (HOBt), HOAt, imidazole salts | Imidazole hydrochloride preferred | Enhances reaction rate, reduces impurities |
| Solvent | DMF, DMAc, DMSO, N-methyl pyrrolidin-2-one | N-methyl pyrrolidin-2-one | High boiling point solvent aids reaction completion |
| Temperature | Ambient to reflux (25-120°C) | 95-105°C for coupling | Higher temperatures improve coupling efficiency |
| Reaction time | 0.5 to 32 hours | ~24 hours for coupling | Longer times ensure complete conversion |
| Base for isolation | NaOH, KOH, organic bases | Sodium hydroxide preferred | Facilitates product precipitation and purification |
Purification Techniques
The product is isolated by precipitation upon addition of a base (e.g., NaOH) to the reaction mixture.
Washing with water and acetone removes residual impurities.
Further purification by recrystallization from suitable solvents (e.g., acetone) can enhance purity to >99.9%.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Product | Yield/Purity |
|---|---|---|---|---|
| 1 | Amino benzoate nitrate salt formation | Alkyl-3-amino-4-methylbenzoate + cyanamide + NaNO2 + HCl; EtOH; 80-85°C | Nitrate salt intermediate | High yield, crystalline |
| 2 | Condensation with pyridinyl ketone | Nitrate salt + 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one; NaOH; n-butanol; reflux | Ethyl ester intermediate | 80-90% yield |
| 3 | Hydrolysis to acid | NaOH; reflux; neutralization with HCl | 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid | High purity, isolated solid |
| 4 | Coupling with trifluoromethyl amine | 4-methyl-3-{...}benzoic acid + 5-trifluoromethyl-3-[4-methyl-H1-imidazolyl]aniline + CDI + imidazole HCl; NMP; 95-105°C; 24h | Target ethyl ester (nilotinib intermediate) | >99% purity, 90% yield |
| 5 | Isolation and purification | NaOH addition; filtration; washing with water and acetone | Pure ethyl ester | >99.9% purity |
Additional Notes from Related Preparation Methods
Protection of hydroxyl groups and careful control of crystallization temperatures are critical in related trifluoromethylphenyl derivatives to minimize meta-isomer and disubstituted impurities.
Use of bases like triethylamine or DBU in condensation steps improves reaction efficiency.
Nitrogen atmosphere and controlled temperature profiles prevent side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with four analogues:
Key Observations :
- Trifluoromethyl vs. Acetyl : The -CF₃ group in the target compound improves metabolic stability compared to the acetyl (-COCH₃) group in , which may undergo hydrolysis .
- Substituent Position : The positional isomer in (3-pyridinyl vs. 4-pyridinyl in the target) alters electronic properties, affecting reactivity and binding interactions.
- Electron-Withdrawing Groups: Bromo (-Br) and nitro (-NO₂) substituents in increase electrophilicity, making it more reactive in cross-coupling reactions.
Biological Activity
4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester, a compound characterized by the presence of a trifluoromethyl group and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester is C13H10F3N O2, with a molecular weight of approximately 273.22 g/mol. The compound features a benzoic acid structure modified by the ethyl ester group and a pyridine ring substituted with a trifluoromethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C13H10F3N O2 |
| Molecular Weight | 273.22 g/mol |
| Physical State | Solid |
| Melting Point | Not specified |
| Purity | >98% |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly enhance the potency of various drugs against microbial pathogens.
- Antibacterial Activity : Compounds similar to 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester have demonstrated significant antibacterial properties. In vitro studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing promising results against Candida albicans and other fungal pathogens.
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of the trifluoromethyl group in the pyridine ring enhances the biological activity of the compound by influencing its electronic properties and hydrophobicity. For example, modifications in the position of substituents on the aromatic rings can lead to variations in potency and selectivity for specific biological targets .
Case Studies
Several case studies highlight the effectiveness of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester in various biological assays:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .
- In Vivo Efficacy : Another study assessed the in vivo efficacy of this compound in murine models infected with S. aureus. The results demonstrated significant reduction in bacterial load in treated animals compared to controls, suggesting its potential application in treating bacterial infections .
Q & A
What are the common synthetic routes for preparing 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via esterification or coupling reactions. For example, ethyl ester derivatives can be formed by reacting the corresponding carboxylic acid with ethanol under acidic conditions or via nucleophilic substitution. A related method involves oxidizing intermediates like 4-(2-pyridyl)benzoic acid ethyl ester with peracetic acid to form N-oxides, followed by functionalization (e.g., cyanidation or hydrogenation) . Reaction optimization is critical: solvent choice (e.g., ethanol/water mixtures), temperature (room temperature vs. reflux), and stoichiometry (e.g., 2:1 molar ratio of NaOH to ester in hydrolysis) significantly impact yield and purity. For instance, hydrolysis under basic conditions (NaOH) may require careful pH control to avoid side reactions .
How is the purity and structural integrity of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester validated in synthetic workflows?
Answer:
Analytical techniques include:
- LCMS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight (e.g., m/z 338 [M+H]+ for related carboxylic acid derivatives) and detect impurities .
- NMR Spectroscopy: ¹H/¹³C NMR for verifying substituent positions (e.g., trifluoromethyl and pyridyl groups) and ester linkage integrity.
- Melting Point Analysis: Sharp melting points (e.g., 123–124°C for analogous nitriles) indicate crystallinity and purity .
- Chromatography (HPLC/TLC): To monitor reaction progress and isolate intermediates .
What mechanistic insights explain the reactivity of the trifluoromethylpyridine moiety in cross-coupling reactions?
Answer:
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the trifluoromethyl group may slow reactivity, necessitating optimized catalysts (e.g., Pd/C or Pd(PPh₃)₄) and elevated temperatures. Computational studies (DFT) can predict regioselectivity, such as preferential substitution at the pyridine’s 2- or 4-positions . Contradictions in literature data (e.g., varying yields) often stem from differences in catalyst loading or solvent polarity .
How can hydrolysis of the ethyl ester group be optimized to avoid decarboxylation or side-product formation?
Answer:
Controlled basic hydrolysis (e.g., NaOH in ethanol/water at room temperature) minimizes decarboxylation. Key parameters:
- Solvent Ratio: Excess water improves solubility of intermediates but may reduce reaction rates.
- Temperature: Prolonged heating (>1 hour) risks ester degradation; mild conditions (25°C, 1 hour) are preferred .
- Acid Quenching: Post-hydrolysis, careful neutralization with HCl prevents over-acidification, which can degrade the carboxylic acid product. LCMS and IR spectroscopy help identify byproducts like anhydrides or dimerization artifacts .
What role does this compound play as an intermediate in pharmaceutical synthesis?
Answer:
The ethyl ester group serves as a protecting group for carboxylic acids, enabling subsequent functionalization. For example:
- Antihistaminic Agents: Ethyl esters are intermediates in synthesizing indolylpiperidine derivatives, where the ester is later hydrolyzed to a carboxylic acid for bioactivity .
- Kinase Inhibitors: The pyridyl-trifluoromethyl motif is common in kinase inhibitors, where the ester improves solubility during early-stage synthesis .
What computational strategies predict the compound’s solubility and crystallinity for formulation studies?
Answer:
- Molecular Dynamics (MD) Simulations: Predict solubility in solvents like ethanol or DMSO by calculating Hansen solubility parameters.
- Crystal Structure Prediction (CSP): Tools like Mercury (CSD) model packing arrangements, explaining observed melting points (e.g., 287.5–293.5°C for related acids) .
- DFT Calculations: Assess electrostatic potential maps to identify hydrogen-bonding sites critical for crystallization .
How do spectroscopic techniques differentiate between positional isomers (e.g., 4- vs. 3-pyridyl substitution)?
Answer:
- ¹H NMR: Pyridyl protons exhibit distinct splitting patterns; for 4-substituted pyridines, meta-protons (relative to CF₃) resonate as doublets (J ≈ 5 Hz).
- ¹³C NMR: The trifluoromethyl carbon appears as a quartet (¹JCF ≈ 280 Hz) in ¹³C-¹⁹F coupling, while pyridine carbons show deshielding (~150–160 ppm) .
- IR Spectroscopy: Ester carbonyl stretches (~1720 cm⁻¹) and pyridyl C=N stretches (~1600 cm⁻¹) confirm functional groups .
What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
Answer:
- Purification: Column chromatography is impractical at scale; alternatives include recrystallization (e.g., from ethyl acetate/hexane) or distillation .
- Exothermic Reactions: Controlled addition of reagents (e.g., NaOH) prevents thermal runaway during hydrolysis .
- Cost of Trifluoromethyl Reagents: Use of cheaper CF₃ sources (e.g., TMSCF₃) or flow chemistry to improve atom economy .
How does the compound’s stability under varying pH and temperature conditions impact storage and handling?
Answer:
- pH Sensitivity: The ester hydrolyzes rapidly under strong basic (pH >10) or acidic (pH <2) conditions. Neutral buffers (pH 6.5–7.5) are recommended for long-term storage .
- Thermal Stability: Decomposition occurs above 150°C; storage at 2–8°C in amber vials prevents light-induced degradation .
What advanced applications exist for this compound in materials science or catalysis?
Answer:
- Ligand Design: The pyridyl group coordinates to metals (e.g., Ru or Pd) in catalysis, with the CF₃ group tuning electron density for cross-coupling reactions .
- Polymer Additives: Trifluoromethyl groups enhance thermal stability in fluorinated polymers, with ethyl esters acting as plasticizers during processing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
